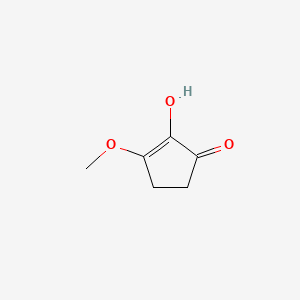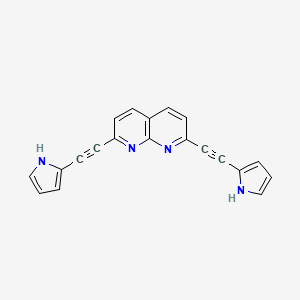
2-Hydroxy-3-methoxycyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methoxy group, and a cyclopentenone ring
Preparation Methods
The synthesis of 2-Hydroxy-3-methoxycyclopent-2-en-1-one can be achieved through several routes. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . Another approach includes the use of manganese (III) acetate for acetoxylation, followed by enzymatic kinetic resolution to obtain the hydroxylated cyclopentane derivatives in optically pure form .
Chemical Reactions Analysis
2-Hydroxy-3-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into cyclopentanone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Hydroxy-3-methoxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its characteristic odor.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products, which can then participate in further chemical or biological processes .
Comparison with Similar Compounds
2-Hydroxy-3-methoxycyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-Methoxycyclopent-2-enone: This compound lacks the hydroxyl group present in this compound. The presence of different functional groups in these compounds can significantly influence their chemical reactivity and applications.
Properties
CAS No. |
100191-44-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.127 |
IUPAC Name |
2-hydroxy-3-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-9-5-3-2-4(7)6(5)8/h8H,2-3H2,1H3 |
InChI Key |
ABAAFOHUIQBSPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)CC1)O |
Synonyms |
2-Cyclopenten-1-one,2-hydroxy-3-methoxy-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)](/img/structure/B562509.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)


![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/new.no-structure.jpg)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)





